[4-(Dichloromethyl)phenyl]-trimethoxysilane is an organosilicon compound characterized by its unique structure and versatile applications. Its molecular formula is , and it has a molecular weight of approximately 246.76 g/mol. This compound features a chloromethyl group attached to a phenyl ring, which is further connected to a trimethoxysilane moiety, giving it significant reactivity and functional properties that are useful in various scientific and industrial applications.
[4-(Dichloromethyl)phenyl]-trimethoxysilane is classified as an organosilicon compound, specifically a silane derivative. It is notable for its role as a coupling agent, enhancing adhesion between organic and inorganic materials, making it valuable in materials science, coatings, and adhesives.
The synthesis of [4-(Dichloromethyl)phenyl]-trimethoxysilane can be accomplished through several synthetic routes. A common method involves the reaction of chloromethylphenyl compounds with trimethoxysilane under acidic conditions, often using hydrochloric acid as a catalyst. This reaction is typically conducted at controlled temperatures to optimize yield and purity.
The molecular structure of [4-(Dichloromethyl)phenyl]-trimethoxysilane can be represented by its canonical SMILES notation: CO[Si](C1=CC=C(C=C1)CCl)(OC)OC
. The structure includes:
[4-(Dichloromethyl)phenyl]-trimethoxysilane undergoes several important chemical reactions:
The mechanism of action for [4-(Dichloromethyl)phenyl]-trimethoxysilane involves its reactivity with various substrates:
These processes enable the compound to act effectively as a coupling agent, improving compatibility between different materials .
The compound's reactivity profile makes it suitable for applications where strong bonding between different materials is required.
[4-(Dichloromethyl)phenyl]-trimethoxysilane finds extensive use in several scientific fields:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2